3-Chlorocyclobutane-1-carbothioamide
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Overview
Description
3-Chlorocyclobutane-1-carbothioamide is an organic compound with the molecular formula C5H8ClNS It is a derivative of cyclobutane, where a chlorine atom is attached to the third carbon and a carbothioamide group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorocyclobutane-1-carbothioamide typically involves the chlorination of cyclobutane derivatives followed by the introduction of a carbothioamide group. One common method involves the reaction of cyclobutanecarboxylic acid with sulfuryl chloride in the presence of benzoyl peroxide to form 3-chlorocyclobutanecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the use of hazardous reagents like sulfuryl chloride and benzoyl peroxide.
Chemical Reactions Analysis
Types of Reactions
3-Chlorocyclobutane-1-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and other reducing agents can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted cyclobutane derivatives can be formed.
Oxidation Products: Sulfonamides and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
3-Chlorocyclobutane-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chlorocyclobutane-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromocyclobutane-1-carbothioamide: Similar structure but with a bromine atom instead of chlorine.
3-Fluorocyclobutane-1-carbothioamide: Similar structure but with a fluorine atom instead of chlorine.
3-Iodocyclobutane-1-carbothioamide: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
3-Chlorocyclobutane-1-carbothioamide is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, fluorine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s interactions and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chlorocyclobutane-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNS/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKERPBCAJQPXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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